![molecular formula C22H15Cl2NOS2 B2895490 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 865658-09-9](/img/structure/B2895490.png)
2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is an organic compound belonging to the group of thiazoles. It is a white, crystalline solid that is soluble in water and ethanol, and is used in numerous scientific applications. It is commonly used as a laboratory reagent and as a starting material in organic synthesis. In addition, 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole has been used in the development of new pharmaceutical and agricultural products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is associated with a diverse range of synthetic and application-oriented research. While no direct research on this specific compound was found, related compounds have been synthesized and studied for various properties and applications, providing insight into the potential uses and chemical behaviors of structurally similar thiazoles.
Synthesis of Formazans from Mannich Base : A study described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating applications in antimicrobial agents. This process involves several steps, including refluxing, esterification, and hydrazinolysis, leading to compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
Docking Studies and Crystal Structure : Docking studies and crystal structure analysis of tetrazole derivatives, including molecules with structural similarities to the subject compound, were conducted to understand the orientation and interaction within the cyclooxygenase-2 enzyme. This research is pivotal for developing COX-2 inhibitors with potential pharmaceutical applications (Al-Hourani et al., 2015).
Antiviral Activity : The synthesis and evaluation of antiviral activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that certain derivatives possess anti-tobacco mosaic virus activity. This suggests the potential for these compounds to be used in plant protection and antiviral research (Chen et al., 2010).
Molecular Docking and Quantum Chemical Calculations : Research involving molecular docking and quantum chemical calculations of related thiazole compounds has provided insights into their potential biological effects. These studies, focusing on the molecular structure, vibrational spectra, and biological activities, indicate the versatility of thiazole derivatives in scientific research, including antimicrobial and anticancer activities (Viji et al., 2020).
Synthetic Utility and Chemiluminescence : Studies on the synthetic utility of singlet oxygen in sulfide photo-oxidation have led to the selective and stereospecific hydroxylation of thiazolidines. This research highlights the chemiluminescence properties of thiazole derivatives, which could be exploited in material science and sensor development (Takata et al., 1985).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NOS2/c1-26-18-10-4-14(5-11-18)20-22(27-19-12-8-17(24)9-13-19)28-21(25-20)15-2-6-16(23)7-3-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYGAXQSDGCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2895410.png)
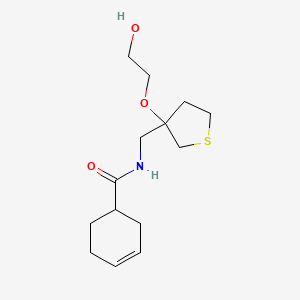
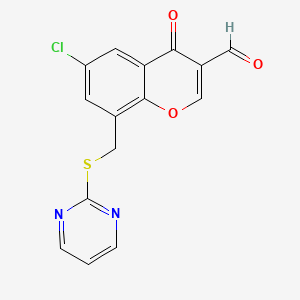
![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)

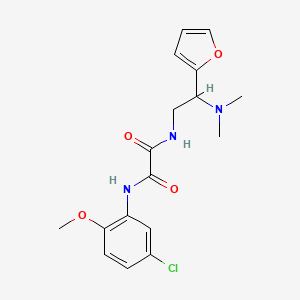

![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)
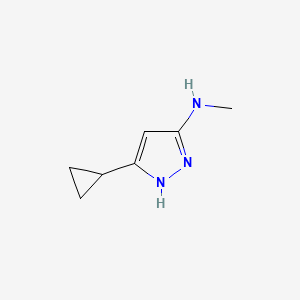
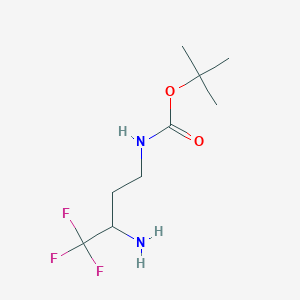
![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
